2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid
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Overview
Description
2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid typically involves the reaction of 2-bromo-5-methoxypyridine with a suitable acetic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and binding properties.
5-Methoxy-2-pyridinecarboxylic acid: Similar structure but with different functional groups, leading to varied chemical and biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a different ring structure but share some similarities in their chemical behavior and applications
Uniqueness
2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(5-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-7(10-5-6)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
FBYVZWJPUVJEFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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